N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine-containing reagent reacts with the piperidine intermediate.
Attachment of the Indole Moiety: The indole moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amines derived from the reduction of the acetamide group.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, including dopamine and serotonin receptors.
Comparison with Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
- N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Comparison: N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide is unique due to its specific combination of the indole moiety and the fluorophenyl-piperidine structure. This unique structure imparts distinct biological activities and potential therapeutic applications compared to other similar compounds. The presence of the indole moiety, in particular, is known to enhance its interaction with various biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-15-19(21-10-4-6-12-23(21)26)14-24(29)27(2)20-9-7-13-28(17-20)16-18-8-3-5-11-22(18)25/h3-6,8,10-12,15,20H,7,9,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLCIWUIBYZLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N(C)C3CCCN(C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.